3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Description

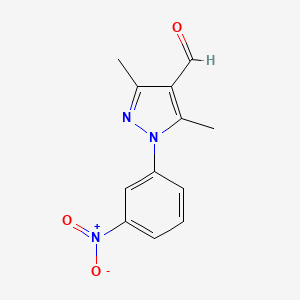

3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-derived compound featuring a nitro-substituted aromatic ring at the N1 position, a carbaldehyde group at the C4 position, and methyl substituents at C3 and C3. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The presence of the nitro group (-NO₂) at the meta position on the phenyl ring enhances the compound’s electron-withdrawing character, influencing its reactivity and interactions in synthetic and biological contexts .

Properties

IUPAC Name |

3,5-dimethyl-1-(3-nitrophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-8-12(7-16)9(2)14(13-8)10-4-3-5-11(6-10)15(17)18/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFDNLRMOAFEPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC(=CC=C2)[N+](=O)[O-])C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-nitrobenzaldehyde with 3,5-dimethyl-1H-pyrazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde moiety undergoes oxidation to carboxylic acid derivatives under controlled conditions.

Key Findings :

-

Oxidation with KMnO₄ proceeds efficiently in aqueous pyridine, producing the corresponding carboxylic acid .

-

Subsequent esterification with ethanol under acidic conditions yields stable ester derivatives .

Condensation Reactions

The aldehyde participates in condensation with nucleophiles, forming α,β-unsaturated compounds.

Knoevenagel Condensation

Mechanistic Insight :

-

The electron-withdrawing nitro group enhances electrophilicity of the aldehyde, facilitating nucleophilic attack .

Hydrazone Formation

Reaction with hydrazines generates hydrazones, which serve as precursors for heterocyclic systems.

Spectral Data :

Biginelli Reaction

| Components | Catalyst | Product | Yield | References |

|---|---|---|---|---|

| Urea, ethyl acetoacetate | FeCl₃·6H₂O | 4-(3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidin-2-one | 75% |

Applications :

Friedel-Crafts Hydroxyalkylation

The aldehyde acts as an electrophile in aromatic substitutions.

| Aromatic Substrate | Conditions | Product | Yield | References |

|---|---|---|---|---|

| 2,4-Dichloro-5-fluoroacetophenone | EtONa/MeOH | 1-(2,4-Dichloro-5-fluorophenyl)-3-(pyrazol-4-yl)propen-1-one | 82% |

Regioselectivity :

Reduction Reactions

Selective reduction of the aldehyde or nitro group is achievable.

Challenges :

Schiff Base Formation

| Amine | Conditions | Product | Yield | References |

|---|---|---|---|---|

| 4-Amino-3,5-dimethylpyrazole | Anhydrous MeOH | Bis-pyrazole Schiff base | 68% |

Structural Confirmation :

Scientific Research Applications

3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives have been studied for their potential antimicrobial properties.

Mechanism of Action

The mechanism by which 3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The molecular targets and pathways involved would vary based on the specific enzyme or biological pathway being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

- Positional Isomerism (3-NO₂ vs. 4-NO₂): The 3-nitrophenyl derivative (target compound) shows distinct electronic effects compared to its 4-nitrophenyl analog. The meta-nitro group creates a steric and electronic environment that may alter reaction pathways in synthesis. For example, the 4-nitrophenyl analog was used to synthesize 1,3,4-thiadiazoles with notable antimicrobial activity against E. coli and C. albicans .

- Electron-Withdrawing vs.

Antimicrobial Performance

- 4-Nitrophenyl Derivatives: Thiadiazole derivatives synthesized from the 4-nitrophenyl analog showed MIC values of 8–16 µg/mL against E. coli and C. albicans, outperforming standard drugs like ampicillin in some cases .

- Role of Nitro Group: The nitro group’s electron-withdrawing nature likely enhances membrane permeability in microbial cells, contributing to activity .

Crystallographic and Physicochemical Properties

- Crystal Structure: The phenyl-substituted analog (3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde) crystallizes in a monoclinic system, with planar pyrazole and phenyl rings . The nitro group in the target compound may introduce slight distortions due to steric and electronic effects.

- Stability and Storage: Derivatives with nitro groups are typically sensitive to light and heat, requiring storage at room temperature in inert conditions .

Biological Activity

3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (CAS Number: 1152541-16-6) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a nitrophenyl group that may enhance its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁N₃O₃ |

| Molar Mass | 245.23 g/mol |

| Density | 1.32 g/cm³ (predicted) |

| Boiling Point | 414.6 °C (predicted) |

| pKa | -1.72 (predicted) |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole compounds, including this compound, which showed promising results against several bacterial strains, including E. coli and Staphylococcus aureus. The compound's effectiveness was evaluated using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely documented. In vitro studies have demonstrated that compounds similar to this compound inhibit pro-inflammatory cytokines like TNF-α and IL-6. These findings suggest that this compound could serve as a lead for developing new anti-inflammatory agents .

Anticancer Activity

The anticancer properties of pyrazole derivatives are also notable. In vitro experiments have shown that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival . Specifically, studies suggest that the presence of the nitrophenyl group may enhance the cytotoxic effects against various cancer types.

Case Studies

Several case studies provide insights into the biological activity of pyrazole derivatives:

- Antimicrobial Efficacy : A study reported the synthesis of a series of pyrazole derivatives, including the compound , which were tested against Mycobacterium tuberculosis and various fungi. Results indicated that certain derivatives exhibited significant activity at low concentrations compared to standard antibiotics .

- Anti-inflammatory Mechanism : Research focused on a series of pyrazoles demonstrated their ability to inhibit COX enzymes, leading to reduced inflammation markers in cellular models. The compound's structural features were linked to enhanced binding affinity to these enzymes .

- Cytotoxicity Studies : In a comparative analysis, this compound was evaluated alongside other known anticancer agents. The results showed that it could effectively reduce cell viability in cancer cell lines through apoptosis induction .

Q & A

Q. What are the established synthetic routes for 3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde?

Methodological Answer: A common approach involves the Vilsmeier-Haack reaction , where a formylation agent is generated in situ using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). For example:

- A cold DMF solution is treated with POCl₃, followed by dropwise addition of the pyrazole precursor (e.g., 3,5-dimethyl-1-phenylpyrazole). The mixture is refluxed, cooled, and precipitated into ice to yield the carbaldehyde derivative .

- Yields typically range from 69–80% after recrystallization (e.g., aqueous ethanol). Key parameters include maintaining temperatures between 273–278 K during reagent addition and controlling stoichiometry .

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For pyrazole derivatives:

- Crystals are grown via slow evaporation of a solvent (e.g., ethanol). Data collection at 100 K ensures reduced thermal motion.

- Structural refinement software (e.g., SHELX) resolves bond lengths and angles. For example, the pyrazole ring typically shows a planar geometry with bond angles near 106° (N1–C4–C3) and 122° (N1–C4–C5) .

- Poorly diffracting reflections (e.g., the (2 1 0) plane) may be omitted to improve the R factor (<0.08) .

Q. What spectroscopic techniques validate its structure?

Methodological Answer:

- FTIR : Confirms the aldehyde group via a sharp stretch at ~1700 cm⁻¹ (C=O) .

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm . Methyl groups on the pyrazole ring resonate as singlets at δ 2.3–2.6 ppm .

- 13C NMR : The carbaldehyde carbon is observed at ~190 ppm .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance yield and purity?

Methodological Answer:

- Temperature Control : Lowering the reaction temperature during POCl₃ addition minimizes side reactions (e.g., over-oxidation) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates. Post-reaction quenching with ice-water improves precipitate purity .

- pH Adjustment : Neutralizing acidic byproducts (e.g., HCl) with sodium acetate prevents degradation .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >70% .

Q. What strategies address contradictions in biological activity data?

Methodological Answer:

- Dose-Response Curves : Resolve discrepancies by testing a broad concentration range (e.g., 1 nM–100 µM) to identify IC₅₀ values for antimicrobial or anticancer activity .

- Target-Specific Assays : Use enzyme inhibition studies (e.g., dipeptidyl peptidase-IV) to isolate mechanisms from nonspecific cytotoxicity .

- Structural Analog Comparison : Replace the 3-nitrophenyl group with fluorophenyl or chlorophenyl substituents to assess SAR trends .

Q. How do substituent effects influence reactivity and bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : The 3-nitro group enhances electrophilicity at the aldehyde, facilitating nucleophilic additions (e.g., hydrazone formation) .

- Steric Effects : Bulky substituents (e.g., 4-methylbenzyl) reduce enzymatic binding affinity, as shown in comparative molecular docking studies .

- Bioactivity Modulation : Fluorine substitution at the phenyl ring improves pharmacokinetic properties (e.g., blood-brain barrier penetration) but may reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.